1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone is an organic compound that features a combination of a dimethoxyphenyl group and a pyridinyl group linked by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired ethanone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
23360-56-7 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C15H15NO3/c1-18-14-7-6-11(9-15(14)19-2)13(17)10-12-5-3-4-8-16-12/h3-9H,10H2,1-2H3 |
InChI Key |
RTWCPBGYDLLSQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=N2)OC |
Origin of Product |
United States |
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